ms2i6A - 20859-00-1

ms2i6A

Catalog Number: EVT-275589
CAS Number: 20859-00-1
Molecular Formula: C16H23N5O4S
Molecular Weight: 381.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ms2i6A (ms2i6A) is a hypermodified nucleoside found in transfer RNA (tRNA). [] It is a derivative of adenosine, one of the four canonical nucleosides found in RNA. [] The ms2i6A modification is found at position 37 of tRNA, adjacent to the 3' end of the anticodon. [] This position is crucial for the interaction between tRNA and messenger RNA (mRNA) during protein synthesis. [, , ] This hypermodified nucleoside is prevalent in prokaryotes and some eukaryotic organisms, including yeast, roundworms, mammals, and plants. [, , ]

The ms2i6A modification is believed to stabilize the codon-anticodon interaction during translation, thereby improving translational fidelity and efficiency. [, , , ] The absence of this modification can lead to translational errors, affecting protein synthesis and cellular function. [, , , , ]

Synthesis Analysis
  • Isopentenylation: The first step is the addition of an isopentenyl group to the N6 position of adenosine at position 37 of tRNA. This reaction is catalyzed by the tRNA isopentenyltransferase, encoded by the miaA gene in bacteria. [, , , ]
  • Methylthiolation: The second step involves the addition of a methylthio group to the C2 position of the isopentenyl-adenosine (i6A). [] This reaction is catalyzed by the methylthiotransferase MiaB, a radical S-adenosylmethionine (SAM) enzyme. [, ]
  • Hydroxylation: In some bacteria, such as Salmonella typhimurium, ms2i6A can be further hydroxylated to N6-(cis-4-hydroxyisopentenyl)-2-thiomethyladenosine (ms2io6A). [, ] This step is catalyzed by the enzyme MiaE, a tRNA(ms2io6A)hydroxylase. []

Several studies have also explored chemical synthesis methods for oligoribonucleotides containing ms2i6A and related derivatives. These methods often involve post-synthetic modifications of precursor oligomers. []

Molecular Structure Analysis

2-methylthio-N-6-isopentenyladenosine (ms2i6A) consists of an adenosine base modified with an isopentenyl group at the N6 position and a methylthio group at the C2 position. [] The isopentenyl group contributes to the hydrophobic nature of the molecule, while the methylthio group influences its interaction with other molecules. [, ]

Mechanism of Action

The ms2i6A modification is thought to enhance translational fidelity and efficiency through its influence on codon-anticodon interaction. [, , ]

  • Codon-Anticodon Stabilization: The ms2i6A modification at position 37 of tRNA is believed to stabilize the codon-anticodon interaction by enhancing base stacking interactions. [, , ] This stabilization is particularly important for tRNAs that read codons beginning with U, where the A-U base pairing is inherently weaker than G-C base pairing. []
  • Translational Fidelity: By promoting accurate codon recognition, ms2i6A contributes to the fidelity of protein synthesis. [, , ] The absence of this modification can lead to translational errors and the production of non-functional proteins. [, , , , , ]
  • Translational Efficiency: In addition to accuracy, ms2i6A has also been implicated in the efficiency of translation. [, , ] Studies have shown that the presence of ms2i6A can enhance the rate of protein synthesis. []
Physical and Chemical Properties Analysis
  • Hydrophobicity: The presence of the isopentenyl group makes ms2i6A a hydrophobic molecule. [] This property is thought to contribute to its role in stabilizing the codon-anticodon interaction by enhancing stacking interactions. [, ]
  • Polarity: The methylthio group, despite its hydrophobic nature, also introduces a degree of polarity to the molecule. [] This polarity may influence its interactions with other molecules, including proteins and nucleic acids.
Applications
  • Understanding Translational Fidelity and Efficiency: Studies investigating the impact of ms2i6A on translation have provided valuable insights into the mechanisms that ensure accurate and efficient protein synthesis. [, , ] These studies often involve comparing the translational activity of tRNA containing ms2i6A with that of tRNA lacking this modification. [, , ]
  • Investigating Bacterial Virulence: Research has shown that ms2i6A can play a role in bacterial virulence. [] For example, a study on Shigella flexneri found that a mutation in the miaA gene, responsible for the first step in ms2i6A synthesis, led to reduced expression of virulence genes and attenuated virulence. [] This finding suggests that ms2i6A may be a potential target for developing new antibacterial therapies.
  • Exploring Mitochondrial Disorders: The mammalian homolog of MiaA, TRIT1, is responsible for i6A and ms2i6A modification in mitochondrial tRNAs. Mutations in TRIT1 have been linked to mitochondrial disorders, highlighting the importance of ms2i6A for mitochondrial function. [] Research in this area focuses on understanding the role of ms2i6A in mitochondrial translation and developing diagnostic tools for TRIT1-related disorders. []
  • Studying RNA Modification Dynamics: The biosynthesis and regulation of ms2i6A provide a model system for studying the dynamics of RNA modification. [] Research in this area explores the interplay between enzymes involved in ms2i6A synthesis and the factors that influence their activity, shedding light on the complex regulatory networks governing RNA modification.
Future Directions
  • Understanding the Role of ms2i6A in RNA Modification Damage: The recent discovery of 2-methylthio-1,N6-ethenoadenosine (ms2εA), a derivative of ms2i6A, highlights the potential for RNA modification damage. [] Further research is needed to elucidate the mechanisms leading to ms2εA formation, its impact on tRNA function, and its potential role in disease development.

References1. Wilson, J. H., & Roe, B. A. (1989). Presence of the hypermodified nucleotide N6-(Δ2-isopentenyl)-2-methylthioadenosine prevents codon misreading by Escherichia coli phenylalanyl-transfer RNA. Biochemistry, 28(10), 409–415. 2. Lamichhane, T. N., Helm, M., & Iwata-Reuyl, D. (2016). Cdk5rap1-mediated 2-methylthio-N6-isopentenyladenosine modification is absent from nuclear-derived RNA species. RNA Biology, 13(11), 1042–1047. 3. Zhang, C., Liu, F., Kang, Y., Dai, Q., Sun, H., Zhang, Y., … He, C. (2021). The Transcriptome-Wide Mapping of 2-Methylthio-N6-isopentenyladenosine at Single-Base Resolution. Analytical Chemistry, 93(2), 908–914. 4. Connolly, D. M., & Winkler, M. E. (1991). Structure of Escherichia coli K-12 miaA and characterization of the mutator phenotype caused by miaA insertion mutations. Journal of Bacteriology, 173(6), 1711–1721. 5. Connolly, D. M., & Winkler, M. E. (1991). Structure of Escherichia coli K-12 miaA and characterization of the mutator phenotype caused by miaA insertion mutations. Journal of Bacteriology, 173(6), 1711–1721. 6. Zille, N. (2014). Untersuchungen zu den Interaktionspartnern modifizierter Nukleoside in messenger RNA. 7. Durand, J. M., Dagberg, B., Uhlin, B. E., & Björk, G. R. (1994). The modified nucleoside 2-methylthio-N6-isopentenyladenosine in tRNA of Shigella flexneri is required for expression of virulence genes. Journal of Bacteriology, 176(18), 5729–5734. 8. Vold, B. S., Lazar, J. M., & Gray, A. M. (1979). Post-Transcriptional Modifications of the Anticodon Loop Region: Alterations in Isoaccepting Species of tRNA’s During Development in Bacillus subtilis. Journal of Biological Chemistry, 254(20), 10248–10255. 9. Sibert, C., & Björnberg, L. (1998). Isolation of the gene (miaE) encoding the hydroxylase involved in the synthesis of 2-methylthio-cis-ribozeatin in tRNA of Salmonella typhimurium and characterization of mutants. Journal of Bacteriology, 180(21), 5633–5642. 10. Yarham, J. W., Lamichhane, T. N., Pyle, A., Mattijssen, S., Baruffini, E., Bruni, F., … Taylor, R. W. (2016). Noninvasive diagnosis of TRIT1-related mitochondrial disorder by measuring i6A37 and ms2i6A37 modifications in tRNAs from blood and urine samples. Mitochondrion, 28, 39–43. 11. Taya, Y., Tanaka, Y., & Nishimura, S. (1978). Subcellular Localization of Cytokinins in Transfer Ribonucleic Acid. Plant Physiology, 62(4), 558–561. 12. Wilson, J. H., & Roe, B. A. (1989). Presence of the hypermodified nucleotide N6-(δ2-isopentenyl)-2-methylthioadenosine prevents codon misreading by Escherichia coli phenylalanyl-transfer RNA. Biochemistry, 28(10), 409–415. 13. Sibert, C., & Björnberg, L. (2006). The ms2io6A37 Modification of tRNA in Salmonella typhimurium Regulates Growth on Citric Acid Cycle Intermediates. Journal of Bacteriology, 188(5), 1922–1929. 14. Connolly, D. M., & Winkler, M. E. (1989). Genetic and physiological relationships among the miaA gene, 2-methylthio-N6-(delta 2-isopentenyl)-adenosine tRNA modification, and spontaneous mutagenesis in Escherichia coli K-12. Journal of Bacteriology, 171(6), 3233–3246. 15. Persson, B. C., & Björk, G. R. (1993). Influence of modification next to the anticodon in tRNA on codon context sensitivity of translational suppression and accuracy. Journal of Bacteriology, 175(4), 1354–1361. 16. Arnez, J. G., & Steitz, T. A. (2008). Structural bioinformatics analysis of enzymes involved in the biosynthesis pathway of the hypermodified nucleoside ms2io6A37 in tRNA. Proteins: Structure, Function, and Bioinformatics, 70(1), 4–13. 17. Esberg, B., Leung, H. C., Tsui, H. C., Björk, G. R., & Winkler, M. E. (1995). The miaA Mutator Phenotype of Escherichia coli K-12 Requires Recombination Functions. Journal of Bacteriology, 177(23), 6841–6847. 18. Pierrel, F., Douki, T., Fontecave, M., & Atta, M. (2004). MiaB Protein Is a Bifunctional Radical-S-Adenosylmethionine Enzyme Involved in Thiolation and Methylation of tRNA. Journal of Biological Chemistry, 279(41), 42455–42463. 19. Esberg, B., Leung, H. C., Tsui, H. C., Björk, G. R., & Winkler, M. E. (1995). The miaA Mutator Phenotype of Escherichia coli K-12 Requires Recombination Functions. Journal of Bacteriology, 177(23), 6841–6847. 20. Pierrel, F., Hernandez, H. L., Johnson, M. K., Fontecave, M., & Atta, M. (2008). MiaB Protein from Thermotoga maritima. Biochemistry, 47(5), 1497–1509. 21. Lamichhane, T. N., Blewett, N. H., Buttner, L. L., Laremore, T. N., Shisler, K. A., Broderick, W. E., … Booker, S. J. (2013). The Radical SAM Methylthiotransferase MiaB: Divergent Evolution of Function and a Proof of Principle for the Mechanism of Catalysis. Journal of the American Chemical Society, 135(4), 1194–1205. 22. Tsuchiya, Y., Morinaga, T., Mihara, T., Oka, T., & Uesugi, M. (2020). Measurement of 2-methylthio Modifications in Mitochondrial Transfer RNAs by Reverse-transcription Quantitative PCR. Bio-Protocol, 10(5). 23. Connolly, D. M., & Winkler, M. E. (1989). Genetic and physiological relationships among the miaA gene, 2-methylthio-N6-(delta 2-isopentenyl)-adenosine tRNA modification, and spontaneous mutagenesis in Escherichia coli K-12. Journal of Bacteriology, 171(6), 3233–3246. 24. Persson, B. C., Gustafsson, C., Berg, D. E., & Björk, G. R. (1992). The gene for a tRNA modifying enzyme, tRNA isopentenyltransferase, is essential for cell growth of Escherichia coli K12. Proceedings of the National Academy of Sciences of the United States of America, 89(5), 1595–1598. 25. Lamichhane, T. N., Shisler, K. A., Schmitz, J. E., Lee, A. K., Iwata-Reuyl, D., & Booker, S. J. (2013). Ferredoxins as interchangeable redox components in support of MiaB, a radical S-adenosylmethionine methylthiotransferase. Biochemistry, 52(37), 6497–6508. 26. Varshney, U., Lee, C. P., & RajBhandary, U. L. (1991). An anticodon sequence mutant of Escherichia coli initiator tRNA: possible importance of a newly acquired base modification next to the anticodon on its activity in initiation. The Journal of Biological Chemistry, 266(34), 24712–24718. 27. Stec, W. J., & Stolarski, R. (1999). Studies directed toward introduction of N6-isopentenyladenosine and its 2-methylthio analogue into oligoribonucleotides. Nucleosides & Nucleotides, 18(9), 2085–2094. 28. Björk, G. R. (2018). The modified base isopentenyladenosine and its derivatives in tRNA. RNA Biology, 15(1), 1–5. 29. Agarwal, S., Sözen, B., Sharma, A., Pierrel, F., Trempe, J.-F., Johnson, M. K., … Lamarche, B. J. (2015). The First Step in Catalysis of the Radical S-Adenosylmethionine Methylthiotransferase MiaB Yields an Intermediate with a [3Fe-4S]0-like Auxiliary Cluster. Biochemistry, 54(25), 3987–4000. 30. Gu, C., Begley, T. J., Dedon, P. C., & Begley, U. (2019). A New Bacterial Adenosine-Derived Nucleoside as an Example of RNA Modification Damage. Chemical Research in Toxicology, 32(8), 1515–1523. 31. Varshney, U., Lee, C. P., & RajBhandary, U. L. (1991). An anticodon sequence mutant of Escherichia coli initiator tRNA: possible importance of a newly acquired base modification next to the anticodon on its activity in initiation. The Journal of Biological Chemistry, 266(34), 24712–24718.

N6-(Δ2-Isopentenyl)adenosine (i6A)

Compound Description: N6-(Δ2-Isopentenyl)adenosine (i6A) is a modified adenosine nucleoside found in tRNA. It plays a role in stabilizing codon-anticodon interactions during translation. []

Relevance: i6A is the direct precursor of ms2i6A in the tRNA modification pathway. The enzyme MiaA catalyzes the addition of an isopentenyl group to adenosine, forming i6A, which is then further modified by MiaB to generate ms2i6A. [, , , ] The absence of i6A can impact the formation of ms2i6A and subsequently affect translational fidelity. [, ]

2-Methylthio-N6-(cis-4-hydroxyisopentenyl)adenosine (ms2io6A)

Compound Description: 2-Methylthio-N6-(cis-4-hydroxyisopentenyl)adenosine (ms2io6A), also known as 2-methylthio cis-ribozeatin, is a modified nucleoside found in tRNA, particularly in Salmonella typhimurium. [, ] It is believed to occupy the same tRNA species as ms2i6A in Escherichia coli. []

Relevance: ms2io6A is a hydroxylated derivative of ms2i6A. In S. typhimurium, the MiaE enzyme catalyzes the hydroxylation of ms2i6A to form ms2io6A. [] This modification is significant for the bacteria's ability to utilize citric acid cycle intermediates for growth. []

N6-Methyladenosine (m6A)

Compound Description: N6-Methyladenosine (m6A) is an abundant modification found in various RNA species, including mRNA, tRNA, and rRNA. It has been implicated in diverse cellular processes, including mRNA stability, splicing, and translation. []

Relevance: m6A, while structurally simpler than ms2i6A, highlights the significance of modified adenosines in RNA function. Though their functions differ, both modifications underscore the importance of post-transcriptional modifications in regulating RNA activity. [, , ]

N6,N6-Dimethyladenosine (m62A)

Compound Description: N6,N6-Dimethyladenosine (m62A) is a modified adenosine found in RNA, particularly in the 5′-terminal cap of mRNAs in eukaryotes. It plays a crucial role in mRNA stability and translation initiation. []

Relevance: Although less structurally similar to ms2i6A than m6A, m62A further emphasizes the functional diversity achieved by different modifications of adenosine within RNA molecules. [] The presence of multiple methyl groups on the N6 position differentiates m62A from both m6A and ms2i6A. []

Pseudouridine (Ψ)

Compound Description: Pseudouridine (Ψ) is the most abundant modified nucleoside found in RNA. It is formed by the isomerization of uridine and plays a role in RNA folding, stability, and translation. []

Relevance: Although structurally different from ms2i6A, pseudouridine (Ψ) highlights the widespread nature of post-transcriptional modifications in RNA and their impact on RNA functionality. []

S-Adenosyl methionine (SAM)

Compound Description: S-Adenosyl methionine (SAM) is a coenzyme involved in a variety of metabolic reactions, including the methylation of tRNA. [, , ]

Relevance: SAM is the methyl donor in the methylthiolation reaction catalyzed by MiaB, which converts i6A to ms2i6A. [, , ] MiaB utilizes a radical mechanism involving SAM to introduce both the methyl and sulfur groups into i6A. []

Properties

CAS Number

20859-00-1

Product Name

2-Methylthio-N-6-isopentenyladenosine

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol

Molecular Formula

C16H23N5O4S

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11-,12-,15-/m1/s1

InChI Key

VZQXUWKZDSEQRR-SDBHATRESA-N

SMILES

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)C

Solubility

Soluble in DMSO

Synonyms

2-methyl-thio-N-6-isopentyladenosine
2-methylthio-N(6)-isopentenyladenosine
2-methylthio-N-6-isopentenyladenosine
2-MTIA
N(6)-(delta(2)-isopentenyl)-2-methylthioadenosine

Canonical SMILES

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)C

Isomeric SMILES

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C

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